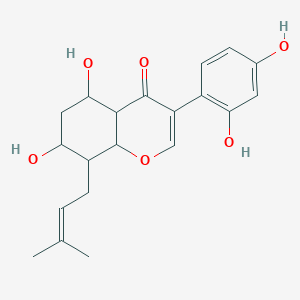

4H-1-Benzopyran-4-one,3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-butenyl)-

CAS No.:

Cat. No.: VC16537218

Molecular Formula: C20H24O6

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H24O6 |

|---|---|

| Molecular Weight | 360.4 g/mol |

| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |

| Standard InChI | InChI=1S/C20H24O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-7,9,13,16-18,20-24H,5,8H2,1-2H3 |

| Standard InChI Key | GUMJOCWLYUKEOL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCC1C(CC(C2C1OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

The systematic IUPAC name of this compound, 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one, precisely describes its substitution pattern . The benzopyran core (4H-1-benzopyran-4-one) serves as the foundational structure, with hydroxyl groups at positions 5 and 7 of the aromatic A-ring. Position 3 of the C-ring is occupied by a 2,4-dihydroxyphenyl group, while position 8 features a 3-methyl-2-butenyl (prenyl) chain . This combination of polar hydroxyl groups and a hydrophobic prenyl moiety creates distinct electronic and steric properties that influence its chemical behavior and biological interactions.

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 286.24 g/mol | |

| CAS Registry Number | 1156-78-1 | |

| Substituent Positions | 3,5,7,8 |

Spectroscopic Signatures

While detailed spectral data for this specific compound remains limited in publicly available literature, analogous prenylated flavonoids typically exhibit:

-

UV-Vis Absorption: Strong absorbance between 250-350 nm due to conjugated π systems

-

Mass Spectrometry: Characteristic fragmentation patterns showing loss of the prenyl group (-68 Da) and sequential dehydration

-

NMR Features: Distinct signals for aromatic protons (δ 6.0-7.5 ppm), phenolic hydroxyls (δ 9-12 ppm), and prenyl methyl groups (δ 1.6-1.8 ppm)

Biosynthetic Pathways and Natural Occurrence

Proposed Biogenetic Origin

The compound likely originates through the flavonoid biosynthetic pathway, involving:

-

Phenylpropanoid Pathway: Production of p-coumaroyl-CoA from phenylalanine

-

Chalcone Formation: Condensation with malonyl-CoA

-

Cyclization: Formation of the flavanone skeleton

-

Oxidation and Modification: Introduction of hydroxyl groups and prenylation

The prenyl group at position 8 suggests enzymatic transfer of dimethylallyl diphosphate (DMAPP) by a membrane-bound prenyltransferase, a common modification in plant secondary metabolites .

Natural Sources

Current evidence suggests this compound may occur in:

-

Moraceae Family: Analogs found in Broussonetia papyrifera (paper mulberry)

-

Fabaceae Plants: Structural similarities to prenylated isoflavones in legumes

-

Medicinal Herbs: Potential presence in traditional Chinese medicinal plants employing complex flavonoid mixtures

Physicochemical Properties and Reactivity

Solubility and Stability

-

Aqueous Solubility: Limited (<1 mg/mL) due to aromatic rings and prenyl group

-

Organic Solvents: Soluble in DMSO, methanol, and ethyl acetate

-

pH Sensitivity: Phenolic hydroxyls confer pH-dependent solubility (soluble in alkaline conditions)

-

Light Sensitivity: Susceptible to photodegradation via quinone formation

Key Reactivity Features:

-

Acid-Base Behavior: Three ionizable phenolic protons (pKa ≈ 8-10)

-

Electrophilic Substitution: Activated aromatic rings susceptible to nitration/sulfonation

-

Oxidative Coupling: Potential for dimerization under oxidative conditions

Research Applications and Technological Relevance

Analytical Reference Standard

-

HPLC Calibration: Used as secondary standard for flavonoid quantification

-

Mass Spectrometry: Diagnostic fragment ions aid in structural elucidation

Synthetic Biology

-

Heterologous Production: Target for engineered yeast strains expressing plant PTases

-

Biotransformation Studies: Model substrate for cytochrome P450 enzyme characterization

Material Science Applications

-

Antioxidant Coatings: Incorporated into polymer matrices for food packaging

-

UV-Absorbing Films: Potential use in solar cell protective layers

Challenges and Future Directions

Research Gaps

-

Biosynthetic Enzymes: Prenyltransferase specificity remains uncharacterized

-

In Vivo Pharmacokinetics: Absence of ADMET profiling data

-

Structure-Activity Relationships: Impact of prenyl chain length on bioactivity

Technological Opportunities

-

Nanoformulations: Liposomal encapsulation to enhance bioavailability

-

Computational Modeling: QSAR studies to optimize target interactions

-

Green Synthesis: Development of biocatalytic routes using immobilized enzymes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume